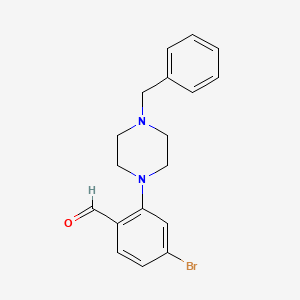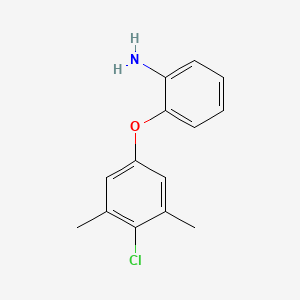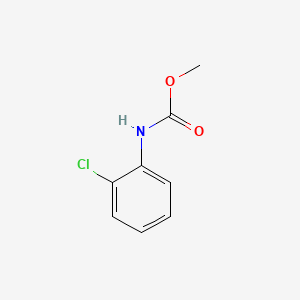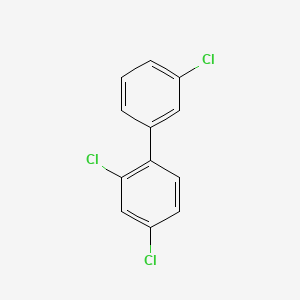
2,3',4-Trichlorobiphenyl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chlorinated biphenyls involves diazotization of dichlorobenzidine followed by chlorination with cuprous chloride and hydrochloric acid. The purification process includes column chromatography and recrystallization from ethanol, resulting in high-purity products suitable for toxicological studies . Another synthesis method for trichlorobiphenyls involves efficient column distillation and repeated recrystallizations, allowing the isolation of products with purity exceeding 99% .
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by the angle between the two phenyl rings and the relative disposition of the chlorine atoms. For instance, 2,3,3'-trichlorobiphenyl has a dihedral angle of 52°, indicating a non-coplanar structure . The crystal structure of a coplanar PCB derivative shows a torsion angle that aligns with calculated values in aqueous solution .
Chemical Reactions Analysis
Chlorinated biphenyls can undergo photodechlorination reactions, as seen with 2,3-dichlorobiphenyl, which produces monochlorobiphenyls upon UV irradiation in 2-propanol . The carbonylation reaction of 2,3-dichlorobiphenyl leads to the formation of 2-chloro-3-phenylbenzoic acid, with the structure determined by single-crystal XRD .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls are influenced by their molecular structure. The dihedral angle between the benzene rings affects the compound's planarity and, consequently, its physical properties and behavior in the environment. The presence of chlorine atoms contributes to the compound's stability and resistance to degradation. The photodechlorination process is dependent on the excited state of the molecule, with quantum yields indicating the efficiency of the reaction . The intramolecular hydrogen bonding and π-π stacking interactions in dihydroxylated metabolites of dichlorobiphenyls also play a role in their physical properties .
Applications De Recherche Scientifique
Synthesis and Characterization :
- TCP and its chlorinated derivatives have been synthesized for research purposes. Methods for synthesizing various chlorinated biphenyls, including TCP, have been developed and characterized (Bergman & Wachtmeister, 1977).
Photodegradation Studies :
- Research has investigated the photolytic degradation of TCP in neutral and alkaline alcoholic solutions, providing insights into the reactivity and selectivity of TCP towards dechlorination (Nishiwaki, Usui, Anda, & Hida, 1979).
Analytical Methods for Detection :
- TCP has been a subject in the development of analytical methods, such as adsorptive stripping voltammetry, for its detection in environmental samples (Lam & Kopanica, 1984).
Study on Metabolites :
- Research on the metabolism of chlorinated biphenyls, including TCP, in rats has revealed significant information on the fecal excretion, tissue distribution, and formation of various metabolites (Haraguchi, Kato, Kimura, & Masuda, 1997).
Solubility in Supercritical Fluids :
- The solubility of TCP in supercritical fluids has been studied, providing valuable data for environmental remediation and extraction processes (Anitescu & Tavlarides, 1999).
Theoretical Chemistry Studies :
- Theoretical chemistry studies have been conducted to understand the toxicity of TCP using molecular descriptors, contributing to the knowledge of PCB toxicity and reactivity (Eddy, 2020).
Photocatalytic Degradation Research :
- The photocatalytic degradation of TCP into long-chain alkanes using Ag nanoparticle decorated ZnO microspheres has been explored, demonstrating a novel degradation pathway for this compound (Deng, Tang, Gang, Song, Kang, Wang, Ng, & Wang, 2015).
Hydrous Pyrolysis/Oxidation for Destruction :
- Studies have shown that hydrous pyrolysis/oxidation (HPO) can be an effective method for the destruction of TCP in aqueous solutions, highlighting its potential for remediation of PCB-contaminated environments (Leif, Knauss, Mew, & Aines, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dichloro-1-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBZAULFUPBZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074181 | |
| Record name | 2,3',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4-Trichlorobiphenyl | |
CAS RN |
55712-37-3 | |
| Record name | 2,3',4-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055712373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1YUR0FC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)
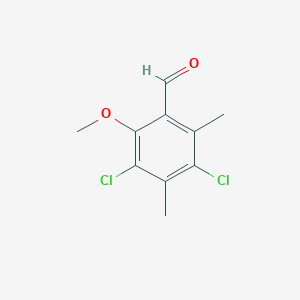
![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)
